molecular formula C9H7ClOS B6167790 6-chloro-7-methoxy-1-benzothiophene CAS No. 1427423-50-4

6-chloro-7-methoxy-1-benzothiophene

Cat. No.: B6167790
CAS No.: 1427423-50-4
M. Wt: 198.7
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Description

6-Chloro-7-methoxy-1-benzothiophene is a substituted benzothiophene, a privileged scaffold in medicinal chemistry and materials science. The benzothiophene core is an aromatic organic compound (C8H6S) consisting of a fused benzene ring and a thiophene ring . This specific chloro- and methoxy-substituted derivative serves as a versatile synthetic intermediate for constructing more complex, biologically active molecules and functional materials. Researchers value this compound for its potential applications in several fields. In pharmaceutical research, the benzothiophene scaffold is a recognized structural component in several therapeutic agents, including the selective estrogen receptor modulator Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole . The strategic chloro and methoxy substitutions on the benzothiophene nucleus allow for further structural diversification, making it a valuable building block in drug discovery programs, particularly for the development of novel anticancer and antimicrobial agents . For instance, recent studies have focused on designing novel benzothiophene analogs as selective estrogen receptor covalent antagonists (SERCAs) against breast cancer, targeting both wild-type and mutant forms of the estrogen receptor to overcome endocrine resistance . Simultaneously, other research has combined the benzo[b]thiophene nucleus with an acylhydrazone functional group to create derivatives with potent activity against drug-resistant strains of Staphylococcus aureus (MRSA), highlighting its relevance in addressing antimicrobial resistance . Beyond biomedical applications, benzothiophene derivatives are also significant in industrial and materials chemistry. They are utilized in the synthesis of dyes, such as thioindigo, and play a role in the development of organic electronic materials due to their electronic properties . The compound's mechanism of action in research settings is application-dependent. In drug discovery, its utility stems from its ability to be incorporated into molecules that interact with specific biological targets, such as enzyme active sites or protein receptors. The chloro group is a classic handle for further cross-coupling reactions (e.g., Suzuki, Heck), while the methoxy group can influence electronic properties and offer routes for demethylation. This high degree of functionalizability makes this compound a sophisticated and flexible starting point for complex synthetic workflows. Intended Use and Disclaimer: This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1427423-50-4

Molecular Formula

C9H7ClOS

Molecular Weight

198.7

Purity

95

Origin of Product

United States

Significance of Heterocyclic Compounds in Modern Chemical Sciences

Heterocyclic compounds are a diverse and crucial class of organic molecules that are fundamental to chemistry, biology, and materials science. Their ring structures, which incorporate heteroatoms like nitrogen, oxygen, and sulfur, bestow unique chemical and physical properties upon them. longdom.orgnumberanalytics.com This structural diversity makes them essential building blocks in the synthesis of numerous products, including pharmaceuticals, agrochemicals, and advanced materials. ijpsr.com

In the realm of medicine, heterocyclic scaffolds are found in a vast number of drugs, highlighting their biological importance. ijnrd.org Many natural products with medicinal properties, such as antibiotics like penicillin and alkaloids like morphine, contain heterocyclic rings. ijpsr.com The ability of chemists to modify the structure of these compounds allows for the creation of new molecules with tailored properties, a critical aspect of drug discovery and materials science.

Historical Context of 1 Benzothiophene Research in Synthetic and Medicinal Chemistry

Benzothiophene (B83047), an aromatic organic compound composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, has been a subject of scientific interest for many years. wikipedia.org It naturally occurs in petroleum-related deposits. wikipedia.org Research into benzothiophene and its derivatives has been driven by their wide range of biological activities and applications in medicinal chemistry. researchgate.netbenthamdirect.comnih.gov

Historically, the synthesis of substituted benzothiophenes has presented challenges, with many methods having limitations regarding the placement and type of substituents. chemistryviews.org However, the significance of these compounds in pharmaceuticals and materials chemistry has spurred the development of novel synthetic routes. chemistryviews.orgrsc.org Benzothiophene derivatives are core structures in several commercially available drugs, including the selective estrogen receptor modulator raloxifene, the asthma medication zileuton, and the antifungal agent sertaconazole. wikipedia.orgresearchgate.netresearchgate.net This has solidified the importance of ongoing research into the synthesis and functionalization of the benzothiophene scaffold. elsevierpure.comnih.gov

Rationale for Focused Investigation on Substituted 1 Benzothiophenes: the Case of 6 Chloro 7 Methoxy 1 Benzothiophene

The investigation into substituted 1-benzothiophenes is propelled by the observation that the addition of various functional groups to the core benzothiophene (B83047) structure can lead to compounds with a wide spectrum of biological activities. nih.govnih.gov These activities include anticancer, anti-inflammatory, antimicrobial, and antifungal properties. researchgate.netbenthamdirect.comnih.govnih.gov The specific placement and nature of these substituents are critical in determining the pharmacological profile of the resulting molecule.

The compound 6-chloro-7-methoxy-1-benzothiophene is a prime example of a substituted benzothiophene that warrants focused investigation. The presence of a chloro group at the 6-position and a methoxy (B1213986) group at the 7-position can significantly influence its electronic properties and, consequently, its reactivity and biological interactions. Research on related substituted benzothiazoles has shown that chloro and methoxy groups can enhance anticancer activity. nih.gov Therefore, a detailed study of this compound is crucial for understanding how these specific substitutions on the benzothiophene ring system contribute to its chemical and potential biological properties.

Scope and Objectives of Current Academic Inquiry into 6 Chloro 7 Methoxy 1 Benzothiophene

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary disconnections involve breaking the bonds of the thiophene (B33073) ring fused to the benzene (B151609) core.

Two principal retrosynthetic strategies emerge. The first and most common approach involves disconnecting the C2-C3 bond and the C7a-S bond of the thiophene ring. This leads back to a substituted thiophenol, specifically 2-chloro-3-methoxyphenol, and a two-carbon synthon that can introduce the C2 and C3 atoms. This strategy is the foundation for many classical synthetic methods.

A second strategy involves disconnecting the C3-C3a bond and the C2-S bond. This pathway suggests a starting material that is a substituted aryl thioether, which can then undergo intramolecular cyclization. The specific precursor would be a derivative of (2-chloro-3-methoxyphenyl)thioacetic acid or a related species.

Classical Synthetic Approaches to Substituted 1-Benzothiophenes

Classical methods for constructing the benzothiophene (B83047) skeleton have been established for over a century and continue to be relevant. These approaches typically rely on cyclization reactions of pre-functionalized benzene derivatives.

Cyclization Reactions Involving Thiophenols or Aryl Thiols

One of the most direct methods for synthesizing benzothiophenes is the reaction of a thiophenol with an α-halo carbonyl compound, followed by cyclization and dehydration. In the context of this compound, this would involve the reaction of 2-chloro-3-methoxythiophenol with a suitable two-carbon electrophile like chloroacetaldehyde (B151913) or bromoacetic acid.

The initial step is an S-alkylation of the thiophenol to form an aryl thioether intermediate. Subsequent intramolecular Friedel-Crafts-type acylation or a related cyclization reaction, often promoted by a strong acid such as polyphosphoric acid (PPA) or sulfuric acid, forges the thiophene ring. A final dehydration or aromatization step yields the benzothiophene core. The regioselectivity of the cyclization is directed by the existing substituents on the benzene ring.

Intramolecular Cyclization Strategies for Benzothiophene Ring Formation

Intramolecular cyclization strategies offer a powerful alternative for constructing the benzothiophene ring system. These methods typically start with a pre-formed aryl thioether that already contains the necessary carbon atoms for the thiophene ring.

A common example is the Gassman benzothiophene synthesis, which involves the intramolecular cyclization of an S-aryl-α-chlorosulfonium salt. This salt is generated from the reaction of an aniline (B41778) derivative with a thioether. While versatile, this method requires a multi-step conversion of the starting aniline to the final benzothiophene.

Another important intramolecular approach is the cyclization of (arylthio)acetic acids or their derivatives. For the target molecule, this would involve the synthesis of (2-chloro-3-methoxyphenyl)thioacetic acid. This precursor can be cyclized under various conditions, often involving acid catalysis, to form a dihydrobenzothiophenone intermediate, which is then reduced and dehydrated to afford the desired this compound.

Electrophilic Cyclization Protocols

Electrophilic cyclization represents a significant class of reactions for forming the benzothiophene ring. These methods typically involve the reaction of a sulfur-containing arene with an electrophile, which triggers an intramolecular ring closure.

One such protocol is the reaction of a substituted thiophene with a dichloromethyl methyl ether in the presence of a Lewis acid like tin(IV) chloride. This can lead to the formation of a benzothiophene derivative through an electrophilic attack on the thiophene ring followed by cyclization onto the adjacent aromatic ring.

Another example involves the treatment of aryl vinyl sulfides with a source of electrophilic sulfur, such as thionyl chloride or sulfur dichloride. The reaction proceeds through an initial electrophilic attack on the vinyl group, followed by cyclization onto the aromatic ring. The substitution pattern on the starting aryl vinyl sulfide (B99878) dictates the final substitution on the benzothiophene product. For the synthesis of this compound, a precursor like 1-chloro-2-methoxy-3-(vinylthio)benzene would be required.

Modern Catalytic Approaches for the Synthesis of this compound

The development of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzothiophenes. These modern methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

Transition-Metal-Catalyzed Annulation Reactions (e.g., Palladium, Copper, Rhodium)

Transition-metal-catalyzed annulation reactions have become a cornerstone for the synthesis of complex benzothiophenes. These reactions typically involve the coupling of two or more components to construct the heterocyclic ring in a single step.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the synthesis of benzothiophenes. A common strategy involves the coupling of an o-haloaryl thioether with an alkyne. For instance, a palladium-catalyzed reaction between a 1-halo-2-(alkynylthio)benzene derivative can lead to the formation of a benzothiophene through an intramolecular cyclization process. Another powerful palladium-catalyzed method is the coupling of an o-iodothiophenol with a terminal alkyne, which proceeds via a Sonogashira coupling followed by an intramolecular cyclization.

Copper-Catalyzed Reactions: Copper catalysts are also effective for constructing the benzothiophene skeleton. Copper-catalyzed intramolecular C-S bond formation is a key strategy. For example, the cyclization of an o-halophenyl vinyl sulfide can be promoted by a copper catalyst, often in the presence of a ligand, to yield the corresponding benzothiophene. Copper is also used to catalyze the reaction between o-dihaloarenes and a sulfur source, followed by reaction with an alkyne to build the benzothiophene ring system.

Rhodium-Catalyzed Reactions: Rhodium catalysts have emerged as powerful tools for C-H activation and functionalization, which can be applied to benzothiophene synthesis. Rhodium-catalyzed annulation of aryl sulfides with alkynes provides a direct route to substituted benzothiophenes. This approach avoids the need for pre-functionalized starting materials like o-haloarenes, making it an atom-economical choice. The reaction typically proceeds through a C-H activation of the aromatic ring, followed by insertion of the alkyne and reductive elimination to form the benzothiophene product.

Below is a table summarizing some of the modern catalytic approaches:

Catalyst SystemReactantsReaction Type
Palladium(0)/Ligando-Iodoaryl thioether, AlkyneSonogashira Coupling/Cyclization
Copper(I)/Ligando-Halophenyl vinyl sulfideIntramolecular C-S Coupling
Rhodium(III)/OxidantAryl sulfide, AlkyneC-H Activation/Annulation

These modern catalytic methods provide a versatile and efficient toolbox for the synthesis of specifically substituted benzothiophenes like this compound, often overcoming the limitations of classical synthetic routes.

C-H Functionalization Strategies for Benzothiophene Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of benzothiophenes. rsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. rsc.org Palladium-catalyzed C-H activation is a prominent method for the direct arylation of benzothiophenes. The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) species, followed by C-H bond activation at a specific position on the benzothiophene ring, and concluding with reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov

The regioselectivity of C-H functionalization on the benzothiophene nucleus is a critical aspect. For instance, directing groups can be employed to control the position of arylation. Research has shown that by carefully selecting the directing group and reaction conditions, it is possible to achieve selective functionalization at different positions of the benzothiophene ring system. nih.gov This strategy has been successfully applied to the synthesis of various substituted indoles and other fused heterocyclic systems, providing a framework that can be adapted for the synthesis of specific this compound analogues. nih.gov

Catalyst SystemReactantsProductKey Features
Palladium Acetate / TricyclohexylphosphineBenzothiophene, Aryl BromideArylated BenzothiopheneDirect arylation via C-H activation.
Rhodium(III) complexesIndole (B1671886) derivatives, AlkenesAlkenylated IndolesDirecting-group assisted C-H alkenylation. nih.gov

Cross-Coupling Methodologies for Precursor Construction (e.g., Sonogashira, Suzuki)

Cross-coupling reactions are indispensable for constructing the precursors required for benzothiophene synthesis. The Suzuki-Miyaura and Sonogashira couplings are particularly noteworthy for their versatility and functional group tolerance. beilstein-journals.org

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is widely used for the formation of carbon-carbon bonds. beilstein-journals.org In the context of this compound synthesis, this reaction can be employed to couple a suitably substituted boronic acid or ester with a halogenated aromatic precursor, thereby assembling the carbon skeleton of the final molecule. The mild reaction conditions and the commercial availability of a wide range of boronic acids make this a highly practical approach. beilstein-journals.org

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. For the synthesis of benzothiophene precursors, the Sonogashira coupling can be used to introduce an alkyne moiety, which can then undergo subsequent cyclization to form the thiophene ring.

A synergistic approach combining Suzuki-Miyaura coupling with other reactions like ring-closing metathesis (RCM) has proven effective for the synthesis of complex polycyclic and heterocyclic systems. beilstein-journals.org For example, a diene precursor can be assembled via Suzuki coupling, followed by an RCM reaction to construct a cyclic system. beilstein-journals.org

Coupling ReactionCatalystReactantsProduct Application
Suzuki-MiyauraPalladium complexes (e.g., Pd(PPh₃)₄)Organoboron compounds, OrganohalidesConstruction of biaryl precursors for benzothiophenes. beilstein-journals.org
SonogashiraPalladium and Copper complexesTerminal alkynes, Aryl/Vinyl halidesSynthesis of alkynyl precursors for subsequent cyclization.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. uniroma1.itmun.ca The twelve principles of green chemistry provide a framework for chemists to design safer and more efficient chemical syntheses. firp-ula.org

Microwave-Assisted and Sonochemical Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.gov The use of microwave irradiation can enhance the efficiency of various reactions involved in the synthesis of benzothiophene derivatives. manipal.edursc.org For example, microwave heating has been successfully employed for the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate, providing rapid access to key intermediates. rsc.org Similarly, microwave-assisted protocols have been developed for the synthesis of fused benzothieno[3,2-d]pyrimidines, demonstrating significant rate enhancements compared to conventional heating methods. manipal.edumdpi.com

TechniqueAdvantagesExample Application
Microwave-Assisted SynthesisReduced reaction times, higher yields, increased purity. nih.govSynthesis of 3-aminobenzo[b]thiophenes and fused benzothieno[3,2-d]pyrimidines. manipal.edursc.org
SonochemistryEnhanced reaction rates, improved yields.Not specifically documented for this compound, but a potential area for exploration.

Catalyst Recycling and Sustainable Reagent Development

Furthermore, the use of renewable feedstocks is another important aspect of sustainable reagent development. youtube.com Exploring biosynthetic pathways or utilizing biomass-derived starting materials could offer a greener alternative to petroleum-based feedstocks for the synthesis of benzothiophene precursors. youtube.com

Stereoselective and Regioselective Synthesis of this compound Derivatives

Achieving stereoselectivity and regioselectivity is paramount when synthesizing complex molecules like derivatives of this compound, especially for pharmaceutical applications where specific isomers may exhibit desired biological activity.

Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms in a molecule. Recent advances have enabled the enantioselective synthesis of chiral amides from α-chloro alkyl heterocycles, including benzothiophene derivatives, using a combination of nickel and photoredox catalysis. acs.org This method allows for the preparation of chiral compounds with high enantiomeric excess. acs.org Another approach involves internal redox reaction/inverse electron-demand hetero-Diels–Alder (IEDHDA) reaction sequences to construct complex fused heterocyclic systems with multiple stereocenters in a highly stereoselective manner. rsc.org

Regioselective synthesis deals with controlling the position of chemical bond formation. In the context of benzothiophene synthesis, regioselectivity is crucial during cyclization and functionalization steps. For example, the palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols can be controlled to produce specific isomers of 2-substituted benzothiophenes. acs.org Similarly, in C-H functionalization reactions, the choice of directing groups and catalysts can dictate which C-H bond on the benzothiophene ring is activated and functionalized. nih.gov Photocatalyzed dearomative cycloadditions of benzothiophenes have also been shown to proceed with high regioselectivity, offering a novel method for accessing complex three-dimensional structures. acs.org

Synthesis TypeKey StrategyExample
StereoselectiveEnantioselective catalysis, Diastereoselective cycloadditions.Nickel/photoredox-catalyzed synthesis of chiral amides from benzothiophene derivatives. acs.org
RegioselectiveDirecting group-assisted C-H functionalization, Controlled cyclization reactions.Palladium-catalyzed synthesis of specific 2-substituted benzothiophenes. acs.org

Control of Regioselectivity in Ring Closure Reactions

The precise placement of substituents on the benzothiophene core is paramount for its function and is a central theme in its synthesis. Several strategies have been developed to govern the regiochemical outcome of the crucial ring-closure step.

One powerful method involves the electrophilic cyclization of o-alkynyl thioanisoles . In this approach, an alkyne group positioned ortho to a thioether on an aromatic ring undergoes cyclization when treated with an electrophile. The nature of the electrophile can direct the reaction pathway. For instance, using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic sulfur source allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes with a valuable thiomethyl group introduced at the 3-position. nih.gov This reaction proceeds under moderate conditions and tolerates a wide range of functional groups. nih.gov The mechanism is believed to start with the attack of the alkyne on the electrophilic sulfur, leading to the formation of the benzothiophene ring. nih.gov The use of other electrophiles like iodine (I₂), N-iodosuccinimide (NIS), or bromine (Br₂) can also be employed to generate 3-halo-substituted benzothiophenes. nih.govresearchgate.net

Another effective strategy for achieving regiocontrol is through ortho-lithiation combined with halocyclization . This method is particularly useful for synthesizing 3-halo-7-oxygen-functionalized benzo[b]thiophenes. researchgate.net The process begins with a directed ortho-lithiation of a suitably protected phenol (B47542) derivative, such as an N,N-diethyl O-arylcarbamate, to introduce a substituent ortho to the oxygen. This intermediate is then converted to a 3-halo-2-sulfanylphenol derivative, which undergoes an electrophilic cyclization to furnish the desired regioselectively functionalized benzothiophene. researchgate.net

Furthermore, the regioselective functionalization at the C3 position of the benzothiophene ring, which is often more challenging than at C2, can be achieved using benzothiophene S-oxides as precursors . le.ac.ukdoaj.org An interrupted Pummerer reaction allows for the capture and delivery of coupling partners like phenols and silanes. This directing-group-free method delivers C3-arylated and -alkylated benzothiophenes with complete regioselectivity under metal-free and mild conditions. le.ac.ukdoaj.org

The table below summarizes various regioselective ring-closure strategies for synthesizing benzothiophene analogues.

Method Starting Material Key Reagents Product Type Reference
Electrophilic Cyclizationo-Alkynyl thioanisolesDimethyl(thiodimethyl)sulfonium tetrafluorobate2,3-Disubstituted benzothiophenes nih.gov
Ortho-lithiation/HalocyclizationN,N-diethyl O-3-halophenylcarbamatesn-BuLi, Electrophile (e.g., I₂)3-Halo-7-oxygen-functionalized benzothiophenes researchgate.net
Interrupted Pummerer ReactionBenzothiophene S-oxidesPhenols, SilanesC3-Alkylated/Arylated benzothiophenes le.ac.ukdoaj.org
Intramolecular Ring-ClosingBiaryl thioethersMild conditionsDibenzothiophene sulfonium (B1226848) salts nih.gov

Asymmetric Catalysis Approaches for Chiral Benzothiophene Derivatives

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has spurred the development of asymmetric catalytic methods to produce chiral benzothiophene derivatives. chiralpedia.com These strategies introduce stereocenters with high enantioselectivity.

A notable advancement is the use of a dual catalytic system combining photoredox and nickel catalysis . This approach enables the asymmetric carbonylative coupling of benzylic C(sp³)-halides with amines. acs.orgacs.org The reaction has been successfully applied to α-chloro alkyl heterocycles, including a benzothiophene derivative, to deliver the corresponding chiral amide in high yield (65%) and excellent enantiomeric excess (92% ee). acs.org This method separates the generation of reactive intermediates (via photoredox catalysis) from the stereocontrol step (managed by a chiral nickel catalyst), providing a powerful tool for creating complex chiral molecules. acs.org

Rhodium-catalyzed asymmetric synthesis offers another avenue to chiral thiophene derivatives. The reaction of 1,2,3-thiadiazoles with allenes can be controlled by the choice of a chiral phosphine (B1218219) ligand to produce either 2- or 3-alkylidene 2,3-dihydrothiophenes with high enantioselectivity. acs.org Detailed mechanistic studies, including DFT calculations, have revealed that the regio- and enantiocontrol are determined in the migratory insertion step. acs.org Non-covalent interactions, such as C-H···π and C-H···O interactions between the substrate and the chiral ligand environment, are crucial for dictating the reaction's outcome. acs.org

The field of asymmetric catalysis is broad, with various approaches being explored. frontiersin.org These include the use of small chiral organic molecules as catalysts (organocatalysis), enzymes (biocatalysis), and other transition-metal catalysts. chiralpedia.comfrontiersin.orgresearchgate.net These methods have been instrumental in constructing chiral building blocks for complex bioactive molecules. researchgate.net

The following table highlights key asymmetric catalytic approaches for producing chiral benzothiophene derivatives.

Catalytic System Reaction Type Example Substrate Key Features Reference
Dual Photoredox/Nickel CatalysisAsymmetric Carbonylative Couplingα-Chloro alkyl benzothiopheneHigh enantioselectivity (92% ee); separation of reactivity and stereocontrol. acs.orgacs.org
Chiral Rhodium-Phosphine CatalysisRegiodivergent [3+2] Cycloaddition1,2,3-Thiadiazoles and AllenesLigand-controlled regioselectivity; high enantioselectivity. acs.org
General Asymmetric MethodsVariousProchiral precursorsIncludes organocatalysis, biocatalysis, and metal catalysis for diverse chiral structures. chiralpedia.comfrontiersin.orgresearchgate.net

Total Synthesis Strategies Involving this compound as a Key Intermediate in Complex Molecules

The benzothiophene scaffold is a core component of numerous complex molecules, including several pharmaceuticals. The synthesis of these larger molecules often involves the initial preparation of a functionalized benzothiophene intermediate, such as a this compound analogue, which is then elaborated in subsequent steps.

A prominent example is the synthesis of Raloxifene , a selective estrogen receptor modulator. While not containing the exact 6-chloro-7-methoxy substitution pattern, its synthesis involves a closely related intermediate, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) . jocpr.com The synthesis of this key intermediate can be accomplished through various routes, and its subsequent functionalization is critical for building the final drug molecule. A key step in the total synthesis is the Friedel-Crafts acylation at the C3 position of the benzothiophene core. jocpr.com In this step, the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is reacted with an acyl chloride (e.g., 4-(2-chloroethoxy)benzoyl chloride) in the presence of a Lewis acid like aluminum chloride to install a ketone moiety. This ketone then serves as a handle for introducing the final piperidine (B6355638) side chain, completing the synthesis of the complex drug molecule. jocpr.com

The strategies employed in the synthesis of complex molecules like Raloxifene underscore the importance of having robust methods to prepare key heterocyclic intermediates. The functional group handles on the benzothiophene ring, such as the chloro and methoxy (B1213986) groups in the target compound, are crucial as they can be used to direct subsequent reactions or can be part of the final pharmacophore. The principles of cross-coupling reactions (e.g., Suzuki, Heck), nucleophilic aromatic substitution, and directed functionalization are central to these multi-step synthetic endeavors. beilstein-journals.orgbeilstein-journals.org

Electrophilic Aromatic Substitution Reactions on the Benzothiophene Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com In the case of this compound, the directing effects of the chloro and methoxy substituents, as well as the inherent reactivity of the benzothiophene ring system, govern the regiochemical outcome of these reactions. The methoxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The thiophene ring is generally more reactive towards electrophiles than the benzene ring.

Regioselectivity Studies of Halogenation, Nitration, and Sulfonation

The introduction of electrophiles such as halogens, nitro groups, or sulfonic acid groups onto the this compound core is a key strategy for further chemical modification. masterorganicchemistry.com The positions most susceptible to electrophilic attack are influenced by the electronic effects of the existing substituents. The methoxy group at position 7 strongly activates the ortho and para positions relative to it. However, the para position is blocked by the thiophene ring. The ortho position (position 6) is already substituted with a chlorine atom. Therefore, electrophilic attack is directed to the electron-rich positions of the benzothiophene nucleus. The most likely positions for substitution are C2, C3, and C4. The precise regioselectivity will depend on the specific electrophile and reaction conditions. For instance, nitration and sulfonation are common electrophilic aromatic substitution reactions that introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are a powerful tool for attaching alkyl or acyl groups to aromatic rings. masterorganicchemistry.com In the context of this compound, Friedel-Crafts acylation is a more common and predictable reaction than alkylation, which is prone to rearrangements and polysubstitution.

A notable example is the Friedel-Crafts acylation of a related compound, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, with 4-(2-chloroethoxy)benzoyl chloride in the presence of aluminum chloride. jocpr.com This reaction proceeds at the C3 position, highlighting the influence of the existing substituents on the regioselectivity of the acylation. jocpr.com

Nucleophilic Substitution Reactions and Potential Sites on the Benzothiophene Core

Aromatic nucleophilic substitution (SNAr) provides a pathway to replace substituents on an aromatic ring with nucleophiles. nih.gov For this compound, the chloro substituent at the C6 position is a potential site for nucleophilic attack. However, SNAr reactions on unactivated aryl chlorides are generally challenging and often require harsh conditions or the presence of strongly electron-withdrawing groups to activate the ring.

The mechanism of SNAr on thiophene derivatives has been studied computationally, revealing a stepwise pathway involving the initial addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group. nih.gov The feasibility of such a reaction on this compound would depend on the nature of the nucleophile and the reaction conditions employed.

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) and lithiation are powerful techniques for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net These methods involve the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent, directed by a nearby functional group.

For this compound, the methoxy group at C7 can act as a directing group for metalation at the adjacent C6 position. However, the presence of the chloro substituent at C6 complicates this scenario. Alternatively, halogen-metal exchange at the C6 position is a plausible pathway for functionalization.

Studies on related benzothiophene systems have shown that metalation with butyllithium (B86547) can occur at specific positions, leading to the introduction of various electrophiles. researchgate.net The regioselectivity of these reactions is highly dependent on the substrate and the reaction conditions.

Oxidation and Reduction Chemistry of the Thiophene Sulfur and Benzene Ring

The sulfur atom in the thiophene ring of this compound can undergo oxidation to form a sulfoxide (B87167) or a sulfone. These oxidized derivatives can exhibit altered reactivity and may serve as intermediates in further synthetic transformations. For instance, benzothiophene S-oxides have been utilized in interrupted Pummerer reactions for the synthesis of substituted dienes. manchester.ac.uk

The benzene ring of the benzothiophene system can be subjected to reduction under specific conditions, although this is generally a challenging transformation that requires powerful reducing agents and may lead to the reduction of the thiophene ring as well. The selective reduction of the benzene ring while preserving the thiophene moiety is a significant synthetic challenge.

Suzuki, Heck, Sonogashira, and Other Cross-Coupling Reactions at Halogenated Positions

The chlorine atom at the C6 position of this compound serves as a handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgbenthamdirect.com

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide. libretexts.org The Suzuki coupling of this compound with a suitable boronic acid would lead to the formation of a new carbon-carbon bond at the C6 position. Efficient protocols for the Suzuki coupling of aryl chlorides with various boronic acids, including in aqueous media, have been developed. acs.org

Heck Reaction: The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst. This would allow for the introduction of a vinyl group at the C6 position of the benzothiophene core.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, catalyzed by palladium and copper. beilstein-journals.org Applying this to this compound would result in the corresponding 6-alkynyl derivative.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions like Stille coupling (using organotin reagents) and Buchwald-Hartwig amination (for the formation of C-N bonds) could also be employed to functionalize the C6 position. beilstein-journals.org Additionally, nickel-catalyzed carbonylative coupling reactions have been shown to be effective with chloro-substituted heterocycles like benzothiophene, providing access to chiral amides. acs.orgacs.org

These cross-coupling reactions offer a broad scope for elaborating the structure of this compound, enabling the synthesis of a wide array of derivatives with potential applications in various fields.

Interactive Data Table: Reactivity of this compound

Reaction TypeReagents and ConditionsPotential Product(s)
Electrophilic Aromatic Substitution
HalogenationX₂ (X=Cl, Br), Lewis AcidHalogenated at C2, C3, or C4
NitrationHNO₃, H₂SO₄Nitrated at C2, C3, or C4
SulfonationFuming H₂SO₄Sulfonated at C2, C3, or C4
Friedel-Crafts AcylationRCOCl, AlCl₃Acylated at C2, C3, or C4
Nucleophilic Aromatic Substitution Nu⁻ (e.g., RO⁻, R₂N⁻)Substitution of Cl at C6
Metalation/Lithiation n-BuLi or LDA, then E⁺Functionalization at various positions
Oxidation m-CPBA or other oxidizing agentsThis compound-1-oxide or 1,1-dioxide
Cross-Coupling Reactions
Suzuki CouplingR-B(OH)₂, Pd catalyst, base6-aryl/vinyl-7-methoxy-1-benzothiophene
Heck ReactionAlkene, Pd catalyst, base6-alkenyl-7-methoxy-1-benzothiophene
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base6-alkynyl-7-methoxy-1-benzothiophene

Derivatization via the Methoxy Group Modifications

The methoxy group at the C-7 position of the benzothiophene ring is a key site for chemical modification, primarily through O-demethylation to yield the corresponding phenol. This transformation is significant as it opens pathways for further derivatization of the hydroxyl group.

One of the most common and effective reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr3). ufp.ptchem-station.com The reaction proceeds through the formation of a complex between the highly Lewis acidic boron atom and the ether oxygen, which facilitates the nucleophilic attack of a bromide ion on the methyl group. ufp.ptcore.ac.ukresearchgate.netnih.govgvsu.edu This process is typically conducted at low temperatures to control the high reactivity of BBr3. chem-station.com Computational studies on the BBr3-assisted demethylation of anisole (B1667542) suggest a mechanism that can proceed via charged intermediates, with the possibility of one equivalent of BBr3 cleaving up to three equivalents of the ether. core.ac.uknih.gov

Alternative reagents for O-demethylation include other strong Lewis acids like aluminum chloride (AlCl3) and strong Brønsted acids such as 47% hydrobromic acid (HBr). chem-station.com The reaction with HBr involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Milder conditions using alkyl thiols, such as the odorless 1-dodecanethiol (B93513) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), can also effect O-demethylation, offering a useful alternative to harsh acidic reagents. chem-station.com Enzymatic O-demethylation using monooxygenase enzymes represents a green chemistry approach, although its applicability to specific synthetic substrates like this compound would require experimental investigation. researchgate.netnih.gov

The resulting 7-hydroxy-6-chloro-1-benzothiophene can then undergo a range of reactions typical for phenols, such as etherification, esterification, and conversion to a triflate for cross-coupling reactions, thus providing a versatile handle for the synthesis of a wide array of derivatives.

Ring-Opening and Ring-Expansion Reactions of Benzothiophene Scaffolds

The benzothiophene ring system, while aromatic and generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions. These transformations are of interest for the synthesis of novel chemical scaffolds.

Ring-opening of benzothiophene derivatives has been achieved through various methods. One approach involves the use of transition metal complexes. For instance, tris(triethylphosphine)platinum(0) has been shown to react with methylbenzothiophenes, leading to the oxidative insertion into a carbon-sulfur bond and formation of a thiaplatinacycle, effectively opening the thiophene ring. acs.org Another general strategy for the ring-opening of benzothiophenes is through an addition-elimination process, where nucleophilic attack on the thiophene ring initiates the C-S bond cleavage. researchgate.net

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical properties of benzothiophenes are of interest for applications in materials science and for driving unique chemical transformations.

Photochemical Reactivity: The photochemical behavior of benzothiophenes can lead to various transformations. For instance, the photoreactivity of 2- and 3-substituted benzo[b]thiophene 1-oxides has been studied, indicating that the sulfoxide moiety can influence the excited-state chemistry. acs.org Visible light photocatalysis has emerged as a mild and efficient method for the synthesis of substituted benzothiophenes, often utilizing an organic dye as a photosensitizer. acs.org This approach can proceed via radical annulation processes. acs.org The presence of a chloro and a methoxy group on the this compound ring would be expected to influence the absorption properties and the stability of any radical intermediates formed upon irradiation. Asymmetric carbonylative coupling reactions of α-chloroalkyl heterocycles, including benzothiophene, have been achieved using a dual catalytic system involving photoredox and nickel catalysis. acs.org

Electrochemical Reactivity: Electrochemical methods offer a powerful tool for the oxidation and reduction of organic molecules. The anodic oxidation of 4-methoxybenzo[b]thiophenes has been shown to be temperature-dependent, leading to the formation of benzo[b]thiophen-4,7-quinone bisacetals at elevated temperatures. rsc.org This suggests that the methoxy group in this compound could play a significant role in its electrochemical oxidation. Furthermore, an electrochemical approach has been developed for the synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes. rsc.org The oxidation of benzothiophene and its derivatives to the corresponding sulfones can also be achieved using chemical oxidants like ferrate(VI), a process that is relevant in the context of desulfurization of fuels. nih.gov The electrochemical O-demethylation of methoxycatecholamines has also been reported, suggesting that electrochemical methods could potentially be employed for the derivatization of the methoxy group in this compound. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for complete and unambiguous assignment of all proton and carbon signals.

While specific experimental spectra for this compound are not widely published, the application of standard multi-dimensional NMR techniques allows for a theoretical assignment of its structure.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene and benzene rings, as well as a singlet for the methoxy group protons. The ¹³C NMR spectrum will display nine unique carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a key correlation between the protons at C-2 and C-3 of the thiophene ring and between the protons at C-4 and C-5 on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons. For instance, the proton signal for the methoxy group would correlate directly to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For example, the methoxy protons would show a correlation to the C-7 carbon, confirming the position of the methoxy group. Likewise, the proton at C-5 would show correlations to C-4, C-6, and C-3a, helping to assemble the bicyclic ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is useful for confirming stereochemistry and spatial relationships. In this molecule, a NOESY spectrum would show a correlation between the methoxy protons and the proton at C-6, confirming their spatial vicinity on the aromatic ring.

The expected NMR data based on theoretical analysis and data from similar benzothiophene structures are summarized below. jocpr.comnajah.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from H at position)
2~7.3-7.5~125-127C-3, C-3a, C-7a
3~7.2-7.4~123-125C-2, C-3a, C-4
3a-~138-140-
4~7.6-7.8~128-130C-3, C-5, C-5a, C-7a
5~7.0-7.2~115-117C-4, C-6, C-3a
6-~120-122-
7-~150-152-
7a-~132-134-
-OCH₃~3.9-4.1 (s, 3H)~56-58C-7

Solid-State NMR (ssNMR) is a technique used to study materials in the solid phase. It is particularly useful for analyzing polymorphism, where a compound can exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. In ssNMR, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. mdpi.com The chemical shifts in a ¹³C CP/MAS spectrum are highly sensitive to the local molecular environment, meaning different crystal packing arrangements (polymorphs) will result in different spectra. mdpi.com

Currently, there is no published literature available detailing the solid-state NMR analysis or the existence of polymorphs for this compound. Such studies are typically performed on compounds with significant industrial or pharmaceutical applications where solid-state properties are critical.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining molecular weight and elemental composition and for deducing molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₉H₇ClOS. HRMS can distinguish this formula from other combinations of atoms that might have a similar nominal mass. rsc.org The presence of chlorine is readily identified by the characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio for any chlorine-containing fragment. docbrown.info

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₇ClOS
Monoisotopic Mass197.99062 Da
Predicted [M+H]⁺ (m/z)198.99790
Predicted [M+Na]⁺ (m/z)220.97984

Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

While specific experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation of related benzothiophenes and aromatic ethers. nih.govnih.gov

A likely fragmentation pathway would involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the ether, leading to a stable radical cation.

Loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting phenoxide-type ion can expel a molecule of carbon monoxide.

Loss of a chlorine radical (•Cl): The C-Cl bond can undergo homolytic cleavage to lose a chlorine radical.

Loss of CSH: The thiophene ring can fragment via the loss of a CSH radical, a known fragmentation pathway for benzothiophenes. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. csic.es

For this compound, these techniques can confirm the presence of its key structural features.

Aromatic C-H stretching: Expected in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The methoxy group (CH₃) will show stretches just below 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage will produce a strong, characteristic band, typically around 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch).

C-Cl Stretching: The C-Cl stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹.

C-S Stretching: Vibrations involving the C-S bond of the thiophene ring are typically weak and appear in the fingerprint region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S bond, which are often weak in the IR spectrum. csic.es

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Aromatic C-HStretching3100 - 3000Medium-Weak
Methoxy C-HStretching2980 - 2850Medium
Aromatic C=CStretching1600 - 1450Medium-Strong
Aryl-O (asymmetric)Stretching1275 - 1200Strong
Aryl-O (symmetric)Stretching1075 - 1020Medium
C-ClStretching800 - 600Strong
C-SStretching750 - 600Weak

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. For this compound, this method provides unambiguous information about its molecular geometry, bond lengths, bond angles, and, crucially, how the molecules pack together in the solid state. This crystal packing is governed by intermolecular forces such as van der Waals interactions and can influence the material's physical properties. researchgate.netmdpi.com

It is important to note that the concept of "absolute stereochemistry" is not applicable to this compound. This is because the molecule is achiral; it does not possess a stereocenter (a carbon atom bonded to four different groups) and is superimposable on its mirror image. Therefore, it does not exist as enantiomers, and the determination of absolute configuration is not a relevant analytical objective. saschirality.orgchiralabsxl.com

While specific crystallographic data for this compound is not widely published, the general procedure involves growing a single crystal of the compound, which is then irradiated with X-rays. mdpi.com The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. juniperpublishers.com For analogous benzothiophene derivatives, X-ray diffraction studies have revealed details about their crystal systems, space groups, and unit cell dimensions, providing insights into their solid-state structures. juniperpublishers.comresearchgate.net

Table 1: Representative Crystal System Data for Benzothiophene Derivatives

Compound Crystal System Space Group Reference
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Monoclinic P21/c juniperpublishers.com

This table provides examples of crystallographic data for related heterocyclic compounds to illustrate the type of information obtained from X-ray diffraction studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly its chromophores (the parts of the molecule that absorb light).

For this compound, the benzothiophene core and its substituents constitute the chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The specific positions and intensities of these bands can be influenced by the chloro and methoxy substituents. Mechanistic studies on related compounds often use UV-Vis spectroscopy to identify the species that absorb light at a particular wavelength. acs.org

Fluorescence spectroscopy provides complementary information. After a molecule is promoted to an excited state by absorbing light, it can relax back to the ground state by emitting a photon. This emitted light is known as fluorescence. The fluorescence spectrum, which is the intensity of emitted light as a function of wavelength, can provide insights into the structure of the excited state and the dynamics of the relaxation process. Quenching experiments, where the fluorescence intensity is decreased by the presence of another chemical species, can reveal information about intermolecular interactions and energy transfer processes. acs.org

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Observation Information Gained
UV-Vis Spectroscopy Absorption maxima (λmax) in the UV region Energy of electronic transitions (e.g., π → π*)

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformation

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org The most common of these techniques is Circular Dichroism (CD) spectroscopy. libretexts.org CD is an absorption spectroscopy method that can provide information about the absolute configuration and enantiomeric purity of chiral molecules. chiralabsxl.comnih.gov A chiral molecule and its non-superimposable mirror image, known as enantiomers, will produce mirror-image CD spectra. chiralabsxl.com

However, as previously established, this compound is an achiral molecule. Since it does not have enantiomers, it will not exhibit a circular dichroism signal. Therefore, chiroptical spectroscopy is not an applicable technique for studying the enantiomeric purity or absolute stereochemistry of this specific compound. aip.org While there are specialized applications where achiral molecules can be studied in a chiral environment or as part of a larger chiral assembly, for the isolated molecule itself, CD measurements are not relevant. nih.govnih.govarxiv.org

Computational Chemistry and Theoretical Investigations of 6 Chloro 7 Methoxy 1 Benzothiophene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of 6-chloro-7-methoxy-1-benzothiophene at a molecular level. These methods allow for the determination of its three-dimensional structure, energy, and the distribution of electrons, which are key to its reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net For this compound, DFT calculations, particularly using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. researchgate.netjmaterenvironsci.com This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data Based on DFT Calculations of Similar Molecules)

ParameterPredicted Value
C-S Bond Length (Thiophene Ring)~1.75 Å
C-Cl Bond Length~1.74 Å
C-O (Methoxy) Bond Length~1.36 Å
Dihedral Angle (Benzene-Thiophene)< 1°

Note: These are representative values based on DFT studies of substituted benzothiophenes and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the methoxy (B1213986) group, being an electron-donating group, is expected to raise the energy of the HOMO. Conversely, the electron-withdrawing chloro group is anticipated to lower the energy of the LUMO. The interplay of these substituents on the benzothiophene (B83047) core dictates the precise energies of the frontier orbitals. rsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: These values are hypothetical and serve as an illustration of typical FMO analysis results for similar aromatic compounds.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.tr The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

In this compound, the MEP surface would likely show negative potential around the oxygen atom of the methoxy group and the sulfur atom of the thiophene (B33073) ring, indicating these as potential sites for interaction with electrophiles. The region around the chlorine atom and the hydrogen atoms would exhibit a more positive potential. This analysis helps in predicting how the molecule will interact with other reagents. dergipark.org.tr

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

To understand how a reaction proceeds, it is crucial to identify the transition state, which is the highest energy point along the reaction coordinate. Computational methods can locate these fleeting structures, which represent the energy barrier that must be overcome for the reaction to occur. nih.gov Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes. While specific reaction mechanisms involving this compound are not detailed in the available literature, computational studies on the synthesis of benzothiophenes have utilized these techniques to elucidate reaction pathways. nih.gov

Reactions are typically carried out in a solvent, which can significantly influence the reaction rate and outcome. chemrxiv.org Computational models can account for the effect of the solvent in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which can solvate charged species and alter the energies of reactants, products, and transition states. rsc.org Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. researchgate.net For reactions involving this compound, the choice of solvent could influence the reaction kinetics, and computational modeling can help in understanding and predicting these effects. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvent molecules or biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the potential energy surface and the identification of stable conformations and transition states.

In the context of benzothiophene derivatives, MD simulations have been employed to understand the stability of protein-ligand complexes. nih.gov For instance, simulations can reveal fluctuations in the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex, providing information on its stability. nih.gov Furthermore, these simulations can elucidate the role of specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, in stabilizing the binding of a ligand to its target protein. tandfonline.comnih.gov The analysis of solvent accessible surface area (SASA) during MD simulations can also offer insights into how the compound interacts with its aqueous environment. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Benzothiophene Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are instrumental in drug discovery and materials science for predicting the activity or properties of new, untested compounds. researchgate.net

For benzothiophene derivatives, QSAR studies have been successfully applied to predict various biological activities, including anticancer, antimicrobial, and enzyme inhibitory activities. researchgate.netresearchgate.netnih.gov These studies involve the development of regression models using methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). researchgate.netresearchgate.net

Descriptor Calculation and Selection

The foundation of any QSAR/QSPR model lies in the calculation and selection of molecular descriptors. researchgate.net These descriptors are numerical values that represent different aspects of a molecule's structure, such as its steric, electronic, and topological properties. A wide array of descriptors can be calculated using specialized software.

The selection of relevant descriptors is a critical step to build a robust and predictive QSAR model. researchgate.net This process often involves statistical techniques to identify a subset of descriptors that are most correlated with the biological activity or property of interest while minimizing inter-correlation among the descriptors themselves. ipb.pt Principal Component Analysis (PCA) is a commonly used method to identify key descriptors that explain the most variance in the data. researchgate.net Examples of descriptors that have been found to be important for the activity of benzothiophene derivatives include those related to partial charge, van der Waals surface area, and hydrophobicity (e.g., PEOE_VSA_FPOL, Q_VSA_FHYD). researchgate.net Other studies have highlighted the importance of electro-topological parameters, estate numbers, and alignment-independent descriptors. researchgate.net

Table 1: Examples of Descriptor Classes Used in QSAR Studies of Benzothiophene Derivatives

Descriptor ClassExamplesRelevance
Steric Molar Refractivity, Molecular WeightRelates to the size and shape of the molecule, influencing its fit into a binding site.
Electronic Dipole Moment, Partial ChargesDescribes the electronic distribution within the molecule, important for electrostatic interactions.
Topological Connectivity Indices, Shape IndicesEncodes information about the connectivity and branching of the molecule. researchgate.net
3D Descriptors Steric and Electrostatic Interaction FieldsDerived from the three-dimensional alignment of molecules, crucial for 3D-QSAR methods like CoMFA and CoMSIA. nih.govnih.govpharmacophorejournal.com
Quantum-Chemical HOMO/LUMO EnergiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov

Statistical Validation of Predictive Models

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. researchgate.net This involves both internal and external validation techniques.

Internal validation assesses the robustness of the model using the same dataset on which it was built. A common method is cross-validation (leave-one-out or leave-n-out), which generates a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model. researchgate.net

External validation evaluates the model's ability to predict the activity of an external set of compounds that were not used in the model development. researchgate.net The predictive ability is often measured by the predicted correlation coefficient (pred_r²). A pred_r² value greater than 0.5 or 0.6 is typically required for a model to be considered predictive. researchgate.net

Other statistical parameters used to assess the quality of a QSAR model include the coefficient of determination (r²), which should be high (e.g., > 0.7), and the standard error of the estimate (SEE), which should be low. researchgate.net

Table 2: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionDesirable Value
r² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.7 researchgate.net
q² (Cross-validated r²) A measure of the model's predictive ability obtained through cross-validation.> 0.5 or > 0.6 researchgate.net
pred_r² (Predicted r² for external set) A measure of the model's predictive ability for an external test set.> 0.4 or > 0.5 researchgate.net
F-test A statistical test that assesses the overall significance of the regression model.High value indicates significance. researchgate.net
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).Low value indicates a better fit. researchgate.net

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) from a Theoretical Perspective

In silico ADMET prediction is a computational approach used to estimate the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. nih.govnih.gov For this compound, these predictions can provide a theoretical assessment of its drug-likeness and potential liabilities. Various software tools and web servers are available that use QSAR models and other algorithms to predict ADMET properties based on the compound's chemical structure.

Predicted properties often include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). nih.gov

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding. nih.gov

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Estimation of renal clearance.

Toxicity: Prediction of various toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity. nih.gov

Studies on benzothiophene derivatives have utilized in silico ADMET predictions to evaluate their potential as drug candidates. nih.govnih.gov For example, predictions can help to identify compounds with good oral bioavailability and low predicted toxicity. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies for Theoretical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.comnih.gov This method is widely used in drug design to understand the binding mode of a ligand and to screen virtual libraries of compounds for potential binders. For this compound, molecular docking can be used to explore its potential interactions with various biological targets.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov Docking studies on benzothiophene derivatives have been instrumental in rationalizing their biological activities and guiding the design of more potent and selective compounds. researchgate.netmdpi.comnih.gov

Receptor Grid Generation and Ligand Preparation

Before performing a molecular docking simulation, both the receptor and the ligand must be properly prepared.

Receptor Grid Generation: This step involves defining the active site of the receptor and generating a grid that represents the properties of the binding pocket. youtube.comyoutube.com The grid calculation takes into account factors like electrostatic potential and van der Waals interactions. youtube.com The grid box should be large enough to encompass the entire binding site and allow for the ligand to adopt various conformations. youtube.com The center of the grid can be defined based on the position of a co-crystallized ligand or by selecting key residues in the active site. youtube.comschrodinger.com

Ligand Preparation: The three-dimensional structure of the ligand, in this case, this compound, needs to be generated and optimized. This includes assigning correct bond orders, adding hydrogen atoms, and determining the appropriate protonation state at a given pH. researchgate.netyoutube.com The flexibility of the ligand is also defined by identifying its rotatable bonds. youtube.com Proper ligand preparation is crucial for obtaining accurate docking results. youtube.com

Scoring Functions and Binding Pose Analysis

In the realm of computational chemistry and drug design, scoring functions and binding pose analysis are pivotal in predicting the binding affinity and interaction patterns of a ligand, such as this compound, with a biological target. These computational tools provide a framework for understanding the structural basis of molecular recognition and for prioritizing compounds for further experimental evaluation.

Molecular docking simulations of benzothiophene derivatives often employ a variety of scoring functions to estimate the binding free energy of the ligand-protein complex. These functions are mathematical models that approximate the thermodynamic stability of the complex. The choice of scoring function can significantly influence the outcome of the docking study, and therefore, a consensus approach using multiple scoring functions is often adopted to enhance the reliability of the predictions.

Following the docking procedure, a detailed analysis of the predicted binding poses is crucial. This involves visualizing the orientation and conformation of the ligand within the active site of the target protein and identifying the key intermolecular interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For instance, in studies involving benzothiophene-chalcone hybrids as cholinesterase inhibitors, molecular docking was utilized to analyze the best binding scores and to elucidate the interactions between the inhibitors and the enzymes. mdpi.comnih.gov Similarly, docking studies on 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as COX-2 inhibitors helped in understanding their binding patterns and rationalizing their selectivity based on docking scores.

Representative Scoring Function Data for Benzothiophene Scaffolds

The following table illustrates typical data generated from scoring functions in molecular docking studies of benzothiophene derivatives against a hypothetical protein target. The scores are represented in arbitrary units (e.g., kcal/mol), where a lower value generally indicates a more favorable binding affinity.

Scoring FunctionDocking Score (kcal/mol)
GoldScore-9.8
ChemScore-10.2
GlideScore-8.5
AutoDock Vina-9.1

This table is representative and intended to illustrate the type of data generated in computational studies. The values are not specific to this compound.

Detailed Binding Pose Interaction Analysis

A thorough binding pose analysis provides insights into the specific amino acid residues of the target protein that interact with the ligand. This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. For example, the analysis might reveal that the methoxy group of a benzothiophene derivative forms a critical hydrogen bond with a specific residue, while the chloro substituent is accommodated in a hydrophobic pocket. In a study of 1-benzothiophene-2-carboxylic acid, molecular docking was used to explore its interactions with various enzymes. nih.gov

The table below provides a hypothetical example of the types of interactions that could be identified between a benzothiophene derivative and the active site of a protein.

Ligand Atom/GroupProtein ResidueInteraction TypeDistance (Å)
Methoxy OxygenTYR 123Hydrogen Bond2.8
Thiophene SulfurLEU 78Hydrophobic3.5
Benzene (B151609) RingPHE 210π-π Stacking4.1
Chlorine AtomVAL 85Hydrophobic3.9

This table is a hypothetical representation of a binding pose analysis for a benzothiophene derivative.

By integrating the information from scoring functions and binding pose analysis, researchers can build a comprehensive model of how compounds like this compound might interact with specific biological targets, thereby guiding the synthesis and evaluation of new and improved derivatives. ias.ac.inresearchgate.net

Medicinal Chemistry and Biological Research Applications of 6 Chloro 7 Methoxy 1 Benzothiophene Scaffolds Pre Clinical and Mechanistic Focus

6-chloro-7-methoxy-1-benzothiophene as a Privileged Scaffold in Drug Discovery Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through modification of its substitution patterns. nih.govusc.edu The benzothiophene (B83047) nucleus is widely regarded as such a scaffold, forming the core of drugs like the selective estrogen receptor modulator (SERM) Raloxifene and the leukotriene synthesis inhibitor Zileuton. chemenu.com This versatility underscores the value of the benzothiophene core in generating diverse compound libraries for drug discovery. nih.govelsevier.com

While the 6-chloro-7-methoxy substitution pattern is not as widely documented as other variations, it represents a specific and strategic decoration of this privileged core. The electronic properties of the substituents—the electron-withdrawing chloro group at position 6 and the electron-donating methoxy (B1213986) group at position 7—create a distinct electronic environment on the benzene (B151609) portion of the scaffold. This can lead to specific and high-affinity interactions with target proteins.

A compelling example highlighting the utility of this substitution pattern is found in the development of melatonin (B1676174) analogs. A closely related compound, 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, was synthesized as a structural analog of melatonin where the indole (B1671886) nucleus was replaced by the 6-chlorobenzothiophene core. researchgate.net This compound was investigated for its antiovulatory activity, demonstrating that this specific scaffold can be used to mimic endogenous ligands and interact with G-protein coupled receptors (GPCRs). researchgate.net The chloro-substituent was specifically incorporated to block potential sites of metabolic oxidation, a common strategy to improve drug-like properties. researchgate.net This example validates the this compound framework as a viable and promising scaffold for exploring new therapeutic agents.

Rational Drug Design Strategies Incorporating the this compound Core

Rational drug design leverages structural information about ligands and their biological targets to create new molecules with improved potency, selectivity, and pharmacokinetic profiles. The this compound core can be systematically employed in several of these strategies.

Scaffold hopping is a key strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule, often with improved properties. nih.gov This involves replacing the central core of a molecule while preserving the spatial arrangement of key interacting functional groups. The benzothiophene ring is a classic bioisostere of other aromatic systems like benzene, naphthalene, and particularly indole, its nitrogen-containing counterpart. nih.govresearchgate.net

The this compound scaffold can be used as a replacement for other substituted bicyclic systems in a scaffold hopping campaign. For instance, it could replace a substituted indole or benzofuran (B130515) core in an effort to enhance metabolic stability or explore new intellectual property space. The chlorine atom at the 6-position and the methoxy group at the 7-position are critical pharmacophoric features. In any bioisosteric replacement or scaffold hopping effort, these substituents would be strategically placed to mimic key hydrogen bond donor/acceptor patterns, hydrophobic interactions, or electronic interactions of the original molecule. drugdesign.orgajptr.com For example, the methoxy group can act as a hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding or occupy a hydrophobic pocket within a target's binding site.

StrategyDescriptionRelevance to this compound
Scaffold Hopping Replacing a central molecular core with a structurally different one to find novel compounds with similar activity. nih.govThe benzothiophene core can replace other bicyclic systems (e.g., indole, benzofuran) to generate new chemical entities.
Bioisosteric Replacement Substituting an atom or group with another that has similar physical or chemical properties to enhance desired properties. researchgate.netajptr.comThe thiophene (B33073) ring is a well-known bioisostere of phenyl and other heterocyclic rings. nih.gov The 6-chloro and 7-methoxy groups can mimic substituent patterns on other scaffolds to retain binding interactions.

Fragment-based drug discovery (FBDD) is an approach that begins by screening small, low-complexity molecules (fragments) for weak binding to a biological target. nih.gov Once a binding fragment is identified, often through biophysical methods like X-ray crystallography or NMR, it is gradually built upon or linked with other fragments to produce a high-affinity lead compound. nih.govnih.gov

The this compound molecule itself, or a simplified version, is an ideal candidate for inclusion in a fragment library. Its defined structure and substitution pattern provide a rigid anchor that can be oriented within a protein's binding pocket. Key considerations for its use in FBDD include:

Vectorial Growth: The scaffold has multiple points for chemical elaboration (positions 2, 3, and 4). This allows for "vectorial growth," where chemists can systematically add functionality in specific directions to probe for additional interactions and increase potency.

Ligand Efficiency: The specific substitution of the chloro and methoxy groups can contribute favorably to the binding energy of the fragment. The efficiency of this binding (Ligand Efficiency, LE) is a key metric in FBDD, and well-chosen substituents can provide a high-quality starting point for optimization. nih.gov

Probing Interactions: The 7-methoxy group can serve as a hydrogen bond acceptor, while the 6-chloro group can form halogen bonds or fit into small hydrophobic pockets. Screening this fragment could quickly reveal if these specific interactions are beneficial for binding to a particular target.

For example, a fragment-based screen against a kinase could identify the this compound core binding in the hinge region, with subsequent chemical elaboration at the 2- or 3-position leading to potent and selective inhibitors. acs.org

Target Identification and Validation in Pre-clinical Models (Mechanistic Studies, in vitro enzymatic assays, cell-based assays)

The utility of the this compound scaffold is ultimately defined by its ability to modulate the function of specific biological targets. Pre-clinical studies involving in vitro assays are essential for identifying these targets and validating the mechanism of action.

The benzothiophene scaffold is present in numerous compounds designed as enzyme inhibitors. google.com Notably, derivatives of this heterocycle have been explored as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases. Patents have described benzothiophene derivatives as potential modulators of non-receptor tyrosine kinases like c-Src and Abl, as well as serine/threonine kinases involved in signal transduction cascades. google.comgoogle.com The Stimulator of Interferon Genes (STING) pathway, which involves kinase signaling, has also been targeted by benzothiophene derivatives. google.com

While direct studies on this compound are limited, its structural features make it a rational candidate for screening against such enzyme families. The core can act as a "hinge-binding" motif in many kinases, while the substituents at positions 6 and 7 can be tailored to achieve selectivity and potency.

Potential Enzyme TargetsRationale for Screening
Tyrosine Kinases (e.g., c-Src, Abl) Benzothiophene scaffolds have been patented as inhibitors for these non-receptor tyrosine kinases, crucial in cancer cell signaling. google.comgoogle.com
Serine/Threonine Kinases (e.g., Raf, MEK, ERK) These kinases are central to the MAPK pathway, and benzothiophene derivatives could be designed to target their ATP-binding sites. nih.gov
STING Pathway Modulators Benzothiophene derivatives have been investigated for their ability to modulate STING, a key component of the innate immune system. google.com

Benzothiophene derivatives have a proven track record of interacting with various receptors. The most prominent example is Raloxifene, a benzothiophene-based drug that acts as a selective estrogen receptor modulator (SERM), binding to the estrogen nuclear receptor and eliciting tissue-specific agonist or antagonist effects. chemenu.comgoogle.com

The potential for this compound derivatives to act on receptors is further substantiated by research on melatonin analogs. As previously mentioned, a closely related 5-methoxy-6-chloro-benzothiophene derivative was designed to bind to melatonin receptors (GPCRs). researchgate.net Furthermore, research into bioisosteres for glutamate (B1630785) (NMDA) receptors has shown that replacing a substituted benzene ring with a thiophene ring is a viable strategy for maintaining or even increasing receptor affinity. nih.gov These examples demonstrate that the scaffold is well-suited for interacting with the binding pockets of both nuclear receptors and GPCRs.

Receptor ClassExample Target/AnalogRelevance of Benzothiophene Scaffold
Nuclear Receptors Estrogen Receptor (ER)The approved drug Raloxifene is a benzothiophene-based SERM, validating the scaffold's utility for this target class. chemenu.comgoogle.com
G-Protein Coupled Receptors (GPCRs) Melatonin ReceptorsA 5-methoxy-6-chloro-benzothiophene analog showed activity, indicating the scaffold can mimic endogenous ligands for GPCRs. researchgate.net
Ligand-gated Ion Channels NMDA ReceptorThiophene bioisosteres of known ligands have shown high affinity for the GluN2B subunit of the NMDA receptor. nih.gov

Modulators of Protein-Protein Interactions

Derivatives of the benzothiophene scaffold are notable for their ability to function as modulators of protein-protein interactions (PPIs). nih.gov A primary example of this is their role as Selective Estrogen Receptor Modulators (SERMs). nih.govwikipedia.org SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the SERM-ER complex undergoes a conformational change that modulates the receptor's interaction with other proteins known as co-activators and co-repressors. nih.gov

This modulation of the ER-coregulator protein interface is the fundamental mechanism behind the tissue-specific effects of SERMs. nih.gov Depending on the specific derivative and the cellular context, the benzothiophene-based ligand can either promote the recruitment of co-activators, leading to an estrogen-like (agonist) effect, or facilitate the binding of co-repressors, resulting in an anti-estrogenic (antagonist) effect. nih.gov For instance, Arzoxifene, a benzothiophene derivative, acts as a potent estrogen antagonist in mammary and uterine tissues by blocking the interactions necessary for transcriptional activation, while functioning as an agonist in bone tissue to maintain bone density. nih.govwikipedia.org This ability to selectively disrupt or stabilize specific protein-protein interactions makes the benzothiophene scaffold a valuable tool for developing tissue-selective therapeutics.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

The biological activity of benzothiophene derivatives is highly dependent on the nature and position of substituents on the core scaffold.

Structure-activity relationship (SAR) studies have highlighted the critical role of substituents, particularly at the C6 position of the benzothiophene ring, in determining the biological activity of these compounds, especially their affinity for the estrogen receptor.

The well-known SERM, Raloxifene, features a hydroxyl group at the C6 position, which is crucial for its high-affinity binding to the estrogen receptor. Research on a Raloxifene analog where this 6-hydroxyl group was replaced by a 6-methoxy group demonstrated a significant reduction in binding affinity for the estrogen receptor. This modification from a hydrogen bond donor (-OH) to a group that can only act as a hydrogen bond acceptor (-OCH3) alters the key interactions within the receptor's binding pocket.

Another prominent benzothiophene SERM, Arzoxifene, possesses a 6-hydroxyl group and a methoxy-substituted phenyl ring at the C2 position. nih.gov Its high affinity for the estrogen receptor underscores the importance of the 6-hydroxyl moiety. researchgate.net Studies on a wide range of Raloxifene derivatives have shown that over 90% of the most studied variants incorporate a hydroxyl, methoxy, or hydrogen at the C6 position, indicating its pivotal role in modulating biological activity.

The three-dimensional shape (conformation) of benzothiophene derivatives is a key determinant of their interaction with biological targets. X-ray crystallography studies have shown that the fused benzothiophene ring system is essentially planar. juniperpublishers.com This rigid core structure serves as a scaffold from which various substituents project into the binding site of a target protein.

Pre-clinical in vitro Efficacy and Potency Evaluation of Derivatives

The biological efficacy and potency of benzothiophene derivatives are typically assessed using a variety of in vitro assays. These include competitive binding assays to determine affinity for a target receptor and cell-based assays to measure functional activity, such as the inhibition of cancer cell proliferation.

For example, Arzoxifene has been shown to be a highly effective agent in preventing mammary cancer in rat models, demonstrating significantly greater potency than Raloxifene in this context. nih.gov In preclinical studies, it has also been shown to decrease the expression of estrogen receptors in breast cancer tissue. nih.gov

The importance of the substitution pattern is further highlighted by a study on a 6-methoxy Raloxifene-analog. In a competitive binding assay to assess its ability to displace 17β-estradiol from the estrogen receptor, this analog showed significantly reduced potency compared to Raloxifene.

Below is an interactive data table summarizing these findings:

CompoundAssayTargetResult (IC50)Reference
RaloxifeneCompetitive BindingEstrogen Receptor9.28 nM nih.gov
6-Methoxy Raloxifene-analogCompetitive BindingEstrogen Receptor183.2 nM nih.gov
ArzoxifeneCell ProliferationMammary Cancer CellsMore potent than Raloxifene nih.gov

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanistic Investigations of Biological Activity (e.g., Pathway Modulation, Cellular Permeability Studies)

Investigations into the mechanism of action of benzothiophene derivatives have revealed complex and multifaceted biological activities. As SERMs, their primary mechanism involves the differential modulation of estrogen receptor-dependent signaling pathways in various tissues. nih.gov

For instance, Arzoxifene's anti-cancer effects are linked to its ability to decrease the levels of insulin-like growth factor-I (IGF-I) and modulate the expression of estrogen-responsive genes in breast tissue. nih.gov In preclinical models, it has been shown to be devoid of the uterine stimulating (uterotrophic) effects seen with other SERMs like Tamoxifen, indicating a distinct profile of pathway modulation in uterine tissue. nih.gov

Furthermore, some benzothiophene derivatives may exert effects through cell-independent mechanisms. The 6-methoxy Raloxifene-analog was specifically designed to reduce estrogen receptor binding while potentially maintaining the ability of the parent compound, Raloxifene, to bind to collagen and improve bone mechanical properties through a cell-independent mechanism involving increased bone tissue hydration. This suggests that the benzothiophene scaffold can be engineered to act through multiple, distinct mechanisms.

Prodrug Strategies and Advanced Delivery System Concepts Utilizing this compound

To overcome challenges such as poor bioavailability and to enhance therapeutic efficacy, prodrug and advanced delivery strategies have been explored for benzothiophene-based drugs like Raloxifene.

One notable prodrug approach involved the synthesis of Raloxifene diphosphate (B83284). Raloxifene itself has low oral bioavailability due to rapid metabolism. The diphosphate prodrug was designed to be converted to the active Raloxifene in the body. This prodrug demonstrated significantly higher bioavailability, leading to greater antitumor potential in animal models compared to Raloxifene itself. nih.gov This strategy of temporarily masking the hydroxyl groups responsible for rapid metabolism represents a viable approach for improving the pharmacokinetic profile of benzothiophene derivatives.

In terms of advanced delivery systems, research has focused on developing transdermal formulations to provide sustained release of Raloxifene. A weekly transdermal delivery system, formulated as a polymeric gel, was developed to improve patient adherence and reduce side effects associated with daily oral dosing. nih.gov In vitro studies showed that these gels could deliver the drug across the skin at a sufficient rate for at least seven days. nih.gov Such advanced delivery concepts could be applicable to other benzothiophene derivatives, including those based on the this compound scaffold, to optimize their delivery and therapeutic effect.

Advanced Materials Science and Other Potential Applications of 6 Chloro 7 Methoxy 1 Benzothiophene Beyond Medicinal Chemistry

Organic Electronics Applications (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs))

Benzothiophene (B83047) derivatives are widely studied for their use in organic electronics due to their rigid, planar structure and extensive π-conjugation, which facilitates charge transport. numberanalytics.comresearchgate.net Specifically, derivatives of bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (BTBT) are among the most popular organic semiconductors for organic field-effect transistors (OFETs). researchgate.netresearchgate.net These materials are valued for their high charge carrier mobility and thermal stability. researchgate.netresearchgate.net

While no specific research has been published on the use of 6-chloro-7-methoxy-1-benzothiophene in organic electronics, its potential can be inferred. The benzothiophene core provides the necessary semiconductor framework. The substituents—a chloro group at the 6-position and a methoxy (B1213986) group at the 7-position—would likely modulate the electronic properties of the molecule. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group could influence the HOMO and LUMO energy levels, thereby tuning the charge injection and transport properties.

To illustrate the performance of related compounds, the following table presents data for various benzothiophene derivatives in OFETs.

Table 1: Performance of Selected Benzothiophene Derivatives in OFETs

Compound Hole Mobility (cm²/Vs) On/Off Ratio Deposition Method
2,7-dioctyl bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene > 10 > 10⁷ Solution Shearing
2-(phenylethynyl)benzo[b]benzo numberanalytics.comresearchgate.netthieno[2,3-d]thiophene 0.055 2.5 x 10⁷ Solution Shearing

This table presents data for related benzothiophene compounds to illustrate typical performance, as specific data for this compound is not available.

Fluorescent Probes and Chemosensors Development

Fluorescent chemosensors are molecules designed to detect specific analytes, such as ions or neutral molecules, through a change in their fluorescence properties. rsc.org The development of these sensors is a significant area of research in biology, medicine, and environmental science. rsc.org Benzothiophene derivatives have been explored as scaffolds for fluorescent probes. nih.gov

The application of this compound as a fluorescent probe has not been documented. However, its inherent fluorescence, arising from the benzothiophene core, could potentially be modulated by the substituents. The methoxy group, being an electron-donating group, could enhance the fluorescence quantum yield. The chlorine atom could also influence the photophysical properties. Theoretical studies on similar structures, like benzothiazole (B30560) derivatives, show that substituent effects can significantly alter properties like Stokes shift, which is crucial for sensor performance. nih.gov

Table 2: Theoretical Photophysical Properties of a Substituted Benzothiazole-Based Fluorescent Probe

Property HP1 (Parent Molecule) HPP4 (Cyano Derivative)
Absorption Wavelength (nm) 350 363
Emission Wavelength (nm) 495 564

This table shows data for a related benzothiazole system to illustrate the impact of substituents on fluorescent properties, as specific data for this compound is not available. nih.gov

Photochromic Materials Research

Photochromic materials are compounds that can reversibly change between two forms with different absorption spectra upon exposure to light. nih.gov This property makes them suitable for applications such as optical data storage and molecular switches. nih.gov Benzothiophene derivatives have been incorporated into photochromic molecules, particularly diarylethenes, where they have shown high photosensitivity. nih.govresearchgate.net

There is no available research on the photochromic properties of this compound. For a molecule to be photochromic, it typically needs to be part of a larger system that can undergo a reversible photochemical reaction. If this compound were to be used as a component in a photochromic system, the electronic effects of the chloro and methoxy groups would likely influence the absorption spectra of the different isomeric states and the quantum yield of the photochemical transformation. nih.gov

Polymer Chemistry and Polymerization Initiators

The field of polymer chemistry is vast, with ongoing research into new monomers and initiators to create polymers with specific properties. While there is no direct evidence of this compound being used in polymer chemistry, the benzothiophene moiety itself has been incorporated into polymer backbones to create conjugated polymers with interesting electronic properties. The pyrolysis of benzothiophene 1-dioxide, for instance, has been studied in the context of polymer science. acs.org

The reactivity of this compound could potentially be exploited for polymerization. For instance, the aromatic rings could be functionalized to create a monomer. Alternatively, under specific conditions, it might act as a polymerization initiator or modifier, although this is purely speculative.

Agrochemical Research (e.g., Theoretical Pesticide Design)

Benzothiophene derivatives are recognized for their broad range of biological activities, which extends to agrochemical applications. researchgate.net Substituted benzothiophenes have been investigated for their potential as antifungal, antibacterial, and insecticidal agents. researchgate.net

In the context of theoretical pesticide design, this compound could serve as a lead compound. The specific substitution pattern of the chloro and methoxy groups on the benzothiophene scaffold could be a starting point for computational studies to predict binding affinity to target proteins in pests or pathogens. Structure-activity relationship (SAR) studies on a series of analogous compounds would be necessary to optimize the biological activity. While many benzothiophene derivatives have been synthesized and tested for various biological activities, specific agrochemical research on this compound is not present in the available literature. nih.govias.ac.inijpsjournal.com

Emerging Research Directions and Future Perspectives for 6 Chloro 7 Methoxy 1 Benzothiophene

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the way researchers approach the design and synthesis of novel molecules. engineering.org.cnnih.gov For a specific scaffold like 6-chloro-7-methoxy-1-benzothiophene, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimization processes.

Compound Design: AI algorithms can be trained on vast datasets of known benzothiophene (B83047) derivatives and their biological activities to identify novel analogues of this compound with enhanced properties. nih.gov By learning the complex structure-activity relationships, these models can predict the biological effects of virtual compounds, allowing for the in silico design of molecules with desired characteristics before committing to their synthesis. This data-driven approach significantly reduces the time and resources required for lead compound identification. engineering.org.cn

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Generative Models Algorithms that can generate novel molecular structures with desired properties.Design of new this compound derivatives with optimized activity for specific targets.
Predictive Modeling Machine learning models that predict biological activity, toxicity, and pharmacokinetic properties.Rapidly screen virtual libraries of this compound analogues to prioritize candidates for synthesis.
Retrosynthesis Software AI-driven platforms that propose synthetic routes for a target molecule.Identification of novel and more efficient synthetic pathways for this compound and its derivatives. nih.gov

Novel Synthetic Methodologies and Flow Chemistry Applications

The synthesis of substituted benzothiophenes, including this compound, is an area of active research. chemistryviews.orgrsc.org Modern synthetic chemistry is continuously evolving, with a focus on efficiency, sustainability, and the ability to create complex molecules with high precision.

Novel Synthetic Routes: Recent advancements have led to new methods for constructing the benzothiophene core. For instance, palladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolation of enethiolate salts has emerged as a powerful technique for creating multisubstituted benzo[b]thiophenes. nih.gov Another innovative approach involves the reaction of aryne precursors with alkynyl sulfides, which allows for the one-step synthesis of diverse 3-substituted benzothiophenes. rsc.org These methods offer greater flexibility and functional group tolerance, which could be adapted for the efficient synthesis of this compound.

Flow Chemistry: Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. acs.orgresearchgate.net The application of flow chemistry to the synthesis of substituted benzothiophenes is a promising future direction. Electrochemical flow synthesis, for example, has been successfully used to produce C-3 halogenated benzothiophenes under green and practical conditions. acs.orgresearchgate.net This methodology could potentially be adapted for the synthesis of this compound, offering a more sustainable and efficient manufacturing process.

Synthetic MethodologyKey AdvantagesRelevance to this compound
Palladium-Catalyzed C-H Functionalization High efficiency and functional group tolerance. nih.govPotential for developing novel and efficient routes to the target compound and its derivatives. nih.gov
Aryne Chemistry One-step synthesis of diverse benzothiophenes. rsc.orgA modern and potentially more direct synthetic strategy. rsc.org
Flow Chemistry Improved control, safety, and scalability. acs.orgresearchgate.netEnables greener and more efficient large-scale production. acs.orgresearchgate.net
Electrochemical Synthesis Transition-metal- and oxidant-free conditions. acs.orgresearchgate.netA sustainable approach to synthesizing halogenated benzothiophenes. acs.orgresearchgate.net

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple biological targets. nih.govtandfonline.com The benzothiophene scaffold is well-suited for this approach, as its derivatives have been shown to exhibit a wide range of biological activities. nih.govtandfonline.comnih.gov

The this compound structure could serve as a foundational scaffold for the design of multi-target ligands. By strategically modifying the substituents on the benzothiophene ring, it may be possible to create compounds that modulate the activity of multiple proteins involved in a particular disease pathway. For example, benzothiophene derivatives have been investigated as multi-kinase inhibitors for cancer therapy, demonstrating the potential of this scaffold to address the complexity of diseases driven by multiple signaling pathways. nih.govtandfonline.com The specific substitution pattern of this compound could be a starting point for developing ligands with unique polypharmacological profiles.

Advanced in silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are indispensable tools in modern drug discovery and materials science. nih.govnih.gov These computational methods allow for the rapid evaluation of vast numbers of virtual compounds, saving significant time and resources compared to traditional high-throughput screening.

For this compound, virtual libraries of derivatives can be generated by systematically modifying the core structure with a wide array of functional groups. mdpi.com These libraries can then be screened against various biological targets using techniques like molecular docking and pharmacophore modeling. nih.govmdpi.com This approach can help to identify promising candidates for further experimental investigation. For instance, virtual screening has been successfully employed to identify potential inhibitors of Mycobacterium tuberculosis kinases from a library of benzothiozinone derivatives, a strategy that could be mirrored for this compound to explore its potential in various therapeutic areas. mdpi.com

In Silico TechniqueDescriptionApplication to this compound
Virtual Library Design Creation of large, diverse sets of virtual molecules based on a core scaffold.Generation of a comprehensive library of this compound derivatives for virtual screening. mdpi.com
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein.To identify potential biological targets for this compound and its analogues.
Pharmacophore Modeling Identifies the essential spatial arrangement of features necessary for biological activity. nih.govTo design novel derivatives with improved potency and selectivity. nih.gov
ADMET Prediction Predicts the absorption, distribution, metabolism, excretion, and toxicity of a compound.To assess the drug-likeness of virtual compounds early in the design process.

Potential for Applications in Niche Scientific Fields

Beyond the realm of pharmaceuticals, the unique electronic and structural properties of benzothiophene derivatives suggest potential applications in various niche scientific fields. numberanalytics.comresearchgate.net The this compound scaffold, with its specific substitution pattern, could be explored for its utility in materials science and organic electronics.

Organic Electronics: Benzothiophene-based materials are known for their semiconducting properties and have been investigated for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). bohrium.comresearchgate.netmdpi.com The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy (B1213986) group in this compound could modulate the electronic properties of the benzothiophene core, potentially leading to materials with desirable charge transport characteristics. bohrium.com Further research could involve synthesizing oligomers or polymers incorporating this moiety to evaluate their performance in electronic devices.

Molecular Probes: The benzothiophene scaffold can also be functionalized to create fluorescent probes for biological imaging or sensing applications. The specific substituents on this compound could influence its photophysical properties, making it a candidate for the development of novel probes with specific emission wavelengths or environmental sensitivities.

Q & A

Basic Research Questions

Q. What are the key considerations for designing an efficient synthetic route for 6-chloro-7-methoxy-1-benzothiophene?

  • Methodological Answer : Focus on optimizing reaction conditions (e.g., solvent, temperature, catalyst) to enhance yield and selectivity. For example, intermediate synthesis strategies, such as halogenation and methoxylation steps, should be carefully sequenced. Evidence from benzothiophene derivatives suggests that regioselective chlorination can be achieved using Lewis acid catalysts (e.g., AlCl₃) . Additionally, protecting group strategies for methoxy functionality during synthesis may prevent unwanted side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine analytical techniques such as HPLC (to assess purity), NMR (for structural confirmation of Cl and OCH₃ groups), and mass spectrometry (to verify molecular weight). Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy . For example, discrepancies in NMR peaks may indicate residual solvents or byproducts, necessitating recrystallization or column chromatography .

Q. What are the documented physicochemical properties (e.g., solubility, melting point) of this compound, and how do experimental values align with computational predictions?

  • Methodological Answer : Experimental determination of solubility in polar/nonpolar solvents (e.g., DMSO, hexane) and melting point (via differential scanning calorimetry) should be compared with computational models (e.g., COSMO-RS). Discrepancies may arise from crystal packing effects or impurities, requiring iterative refinement of synthesis/purification protocols .

Advanced Research Questions

Q. How can selective functionalization of the benzothiophene core be achieved to modify this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ directed ortho-metalation or C–H activation strategies to introduce substituents at specific positions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can attach aryl/heteroaryl groups to explore electronic effects on biological activity . Challenges include avoiding dechlorination or demethoxylation; reaction monitoring via TLC/GC-MS is critical .

Q. What analytical approaches resolve contradictions in reported toxicity data for benzothiophene derivatives like this compound?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., assay type, cell lines, exposure duration). For instance, discrepancies in endocrine disruption potential may stem from differences in in vitro vs. in vivo models. Systematic reviews using databases like Web of Science can contextualize findings . Follow-up experiments should standardize protocols (e.g., OECD guidelines) and include positive/negative controls .

Q. How can computational modeling predict the environmental persistence and biodegradation pathways of this compound?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate half-life in soil/water and identify potential metabolites. Molecular docking studies can predict interactions with microbial enzymes (e.g., cytochrome P450). Experimental validation via soil microcosm experiments and LC-MS/MS analysis of degradation products is essential .

Q. What strategies optimize the scalability of this compound synthesis while maintaining regiochemical control?

  • Methodological Answer : Transition from batch to flow chemistry to improve heat/mass transfer and reduce side reactions. For example, continuous flow reactors can enhance the efficiency of exothermic chlorination steps. Process analytical technology (PAT) tools, such as inline IR spectroscopy, enable real-time monitoring of reaction progression .

Methodological Resources

  • Data Analysis : Critically evaluate figures and methods in cited literature to assess experimental rigor .
  • Experimental Design : Incorporate factorial design (e.g., DOE) to test multiple variables (e.g., reagent ratios, catalysts) systematically .
  • Literature Review : Use structured search terms (e.g., "benzothiophene derivatives AND synthesis") in Web of Science to identify high-impact studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.